5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid
Description
The compound 5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid features a partially saturated isoquinoline core with a methoxy group at position 5, a tert-butoxycarbonyl (Boc) protecting group at position 2, and a carboxylic acid moiety at position 4.
Properties
Molecular Formula |
C16H21NO5 |
|---|---|
Molecular Weight |
307.34 g/mol |
IUPAC Name |
5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid |
InChI |
InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-8-7-11-10(9-17)5-6-12(14(18)19)13(11)21-4/h5-6H,7-9H2,1-4H3,(H,18,19) |
InChI Key |
PEGMCSRDXMIAIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Steps and Reaction Conditions
Based on patent US11046675B2 and related literature, the following synthetic sequence is typical:
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Formation of 3,4-dihydroisoquinoline core with 5-methoxy substitution | Starting from 3,4-dihydroisoquinoline precursors bearing methoxy groups | Aromatic substitution and cyclization reactions |
| 2 | Introduction of carboxylic acid at position 6 | Directed lithiation or electrophilic substitution followed by carboxylation | Use of CO2 or carboxylation agents |
| 3 | Protection of amine nitrogen with tert-butoxycarbonyl (BOC) group | Reaction with di-tert-butyl dicarbonate (BOC anhydride) in presence of base (e.g., triethylamine or sodium bicarbonate) | Typically performed in solvents like dichloromethane or acetonitrile |
| 4 | Purification and isolation of final compound | Chromatography or recrystallization | Ensures removal of impurities and unreacted reagents |
Detailed Reaction Conditions and Mechanistic Insights
BOC Protection : The amine nitrogen at position 2 is reacted with di-tert-butyl dicarbonate under mild basic conditions to form the tert-butoxycarbonyl carbamate. This step is crucial for stabilizing the amine during subsequent synthetic manipulations and is reversible under acidic conditions.
Methoxy Group Incorporation : The 5-methoxy substituent is typically introduced by starting from appropriately substituted phenyl precursors or by methylation of hydroxy groups on the aromatic ring using methyl iodide or dimethyl sulfate in the presence of a base.
Carboxylic Acid Formation : The carboxylic acid at position 6 is introduced via electrophilic aromatic substitution or directed metalation followed by carbonation with CO2. This step requires careful control of temperature and stoichiometry to avoid overreaction or side products.
Representative Synthetic Route (Summary)
- Starting Material : 5-methoxyphenethylamine or related isoquinoline precursors.
- Cyclization : Formation of the dihydroisoquinoline ring system.
- Carboxylation : Directed lithiation at position 6 followed by CO2 quenching to install the carboxylic acid.
- BOC Protection : Treatment with di-tert-butyl dicarbonate to protect the amine.
- Purification : Isolation of the target compound by chromatographic techniques.
Data Table: Summary of Preparation Parameters
| Parameter | Description | Typical Values/Conditions |
|---|---|---|
| Starting materials | 5-methoxyphenethylamine derivatives | Commercially available or synthesized |
| Solvents | Dichloromethane, acetonitrile, THF | Anhydrous, inert atmosphere preferred |
| Base for BOC protection | Triethylamine, sodium bicarbonate | Stoichiometric or slight excess |
| Temperature for BOC protection | 0 to 25 °C | Room temperature or cooling to control reaction rate |
| Carboxylation method | Directed lithiation with n-BuLi or LDA followed by CO2 | Low temperature (-78 °C) for lithiation |
| Purification | Silica gel chromatography, recrystallization | Solvent systems like ethyl acetate/hexane |
Research Findings and Analytical Data
The stereochemistry at position 3 of the dihydroisoquinoline ring can be controlled during synthesis, yielding either (3R) or (3S) enantiomers, as indicated by patent US11046675B2, which reports both stereoisomers with BOC protection and carboxylic acid functionality.
The BOC protecting group is stable under neutral and basic conditions but can be removed using trifluoroacetic acid or hydrochloric acid in methanol to yield the free amine for further derivatization.
Spectroscopic characterization (NMR, IR, MS) confirms the presence of the methoxy group, BOC carbamate, and carboxylic acid functionalities.
The compound serves as a key intermediate in the synthesis of pharmacologically active isoquinoline derivatives, demonstrating potential in medicinal chemistry for enzyme inhibition and receptor targeting.
Comparative Notes on Similar Compounds
The preparation of this compound parallels that of other BOC-protected tetrahydroisoquinoline carboxylic acids, such as 2-[(tert-butoxy)carbonyl]-6-cyano-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, where the BOC group installation and carboxylation steps are analogous.
Unlike cyano-substituted analogs, the 5-methoxy substituent influences electronic properties and solubility, which may affect reaction conditions and purification methods.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The isoquinoline core can be reduced to form tetrahydroisoquinoline derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Hydroxyl derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Structural Features :
- Isoquinoline backbone: A bicyclic system with one nitrogen atom.
- Substituents :
- Methoxy (-OCH₃) at position 3.
- Boc group [(2-methylpropan-2-yl)oxycarbonyl] at position 2.
- Carboxylic acid (-COOH) at position 5.
This structure suggests applications as a synthetic intermediate or pharmacological scaffold, particularly in peptide chemistry or drug discovery .
Comparison with Structurally Similar Compounds
(3R)-6-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic Acid
Structural Differences :
- Substituent at position 6 : Hydroxyl (-OH) vs. methoxy (-OCH₃) in the target compound.
- Stereochemistry : The (3R)-configuration introduces chirality, which may influence biological activity or crystallization behavior.
Functional Implications :
- Both compounds share the Boc-protected amine, making them useful in peptide synthesis as protected intermediates .
| Property | Target Compound | (3R)-6-Hydroxy Analogue |
|---|---|---|
| Molecular Formula | C₁₆H₁₉NO₅ | C₁₅H₁₉NO₅ |
| Key Substituents | 5-OCH₃, 6-COOH | 6-OH, 3-COOH |
| Potential Use | Pharmacological intermediates | Chiral synthons |
2-(3-Methoxyphenyl)quinoline-4-carboxylic Acid
Structural Differences :
- Core structure: Quinoline (nitrogen at position 1) vs. isoquinoline (nitrogen at position 2).
- Substituents : A 3-methoxyphenyl group at position 2 and a carboxylic acid at position 3.
Functional Implications :
- The quinoline core may exhibit different electronic properties, affecting binding affinity in biological targets.
- Both compounds have methoxy and carboxylic acid groups, suggesting overlapping applications in antimicrobial or anti-inflammatory agents .
| Property | Target Compound | 2-(3-Methoxyphenyl)quinoline-4-carboxylic Acid |
|---|---|---|
| Core Structure | Isoquinoline | Quinoline |
| Key Substituents | 5-OCH₃, Boc, 6-COOH | 3-OCH₃-phenyl, 4-COOH |
| Pharmacological Relevance | Intermediate in drug design | Antimicrobial candidate |
3-O-Feruloylquinic Acid
Structural Differences :
- Core structure: Quinic acid (cyclohexanecarboxylic acid) vs. isoquinoline.
- Substituents : Feruloyl (a hydroxy-methoxycinnamoyl) group at position 3.
Functional Implications :
- Both compounds serve as reference standards in pharmacological research, though 3-O-feruloylquinic acid is naturally derived (e.g., from coffee beans) .
| Property | Target Compound | 3-O-Feruloylquinic Acid |
|---|---|---|
| Origin | Synthetic | Natural (Coffea canephora) |
| Key Functional Groups | Boc, -COOH, -OCH₃ | Feruloyl, -COOH, -OCH₃ |
| Applications | Synthetic intermediate | Antioxidant studies |
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid
Structural Differences :
- Core structure: Linear pentanoic acid vs. bicyclic isoquinoline.
- Substituents: Boc-protected amino group at position 2 and hydroxyl at position 5.
Functional Implications :
- The linear structure may favor peptide coupling reactions, whereas the isoquinoline derivative’s rigidity could enhance target specificity.
- Both compounds utilize Boc protection for amine groups, highlighting their roles in peptide synthesis .
Biological Activity
5-Methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid is a complex organic compound featuring an isoquinoline core. Its unique structural attributes, including a methoxy group and a tert-butyl ester, suggest potential biological activities that merit extensive investigation. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula for 5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid is C16H21NO5, with a molecular weight of 307.34 g/mol. The compound's structure is characterized by the following features:
| Feature | Description |
|---|---|
| Isoquinoline Core | Bicyclic structure consisting of fused benzene and pyridine rings |
| Methoxy Group | Enhances solubility and potential biological interactions |
| Carboxylic Acid Moiety | Imparts acidity and potential for hydrogen bonding |
The compound's biological activity is hypothesized to arise from its interactions with specific molecular targets, such as enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that it may modulate the activity of certain proteins, leading to various biological effects.
Pharmacological Potential
Research indicates that compounds with isoquinoline structures often exhibit diverse pharmacological properties, including:
- Antimicrobial Activity: Isoquinolines have been reported to possess antibacterial and antifungal properties.
- Antioxidant Effects: These compounds may help in scavenging free radicals, thus protecting cells from oxidative stress.
- Neuroprotective Properties: Some isoquinolines show promise in protecting neuronal cells against degeneration.
Case Studies
-
Antimicrobial Activity Study
- A study evaluated the antimicrobial effects of various isoquinoline derivatives, including the target compound. Results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.
-
Neuroprotective Effects
- Research conducted on neuroprotective properties demonstrated that isoquinoline derivatives could reduce neuronal cell death in models of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier was noted as a critical factor.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals distinctive biological activities associated with 5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 1-amino-6-methoxyisoquinoline | C17H23NO5 | Contains naphthalene instead of isoquinoline | Moderate antimicrobial activity |
| 6-methoxyisoquinoline | C10H9NO | Lacks carboxylic acid group | Neuroprotective effects |
| 7-methoxyisoquinoline | C10H9NO | Different methoxy position | Limited pharmacological data available |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
